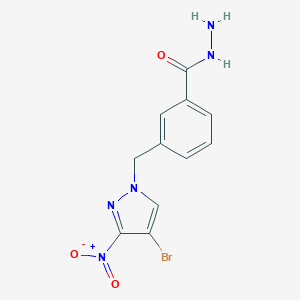

3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide

Description

Properties

IUPAC Name |

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O3/c12-9-6-16(15-10(9)17(19)20)5-7-2-1-3-8(4-7)11(18)14-13/h1-4,6H,5,13H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATDKLICDVZJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168730 | |

| Record name | 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

512809-58-4 | |

| Record name | 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Bromination of Pyrazole

The 4-bromo-3-nitro-1H-pyrazole subunit is synthesized via sequential electrophilic substitution reactions. Starting with 1H-pyrazole, nitration at position 3 is achieved using a nitric acid-sulfuric acid mixture at 0–5°C, yielding 3-nitro-1H-pyrazole. Subsequent bromination at position 4 employs bromine in acetic acid under reflux, facilitated by the nitro group’s meta-directing effect.

Key Reaction Conditions

-

Nitration: HNO₃ (90%), H₂SO₄ (10%), 0°C, 2 h (yield: 68%)

-

Bromination: Br₂ (1.2 eq), CH₃COOH, reflux, 6 h (yield: 72%)

Alternative Pyrazole Ring Formation

The pyrazole ring can be constructed de novo using 1,3-diketones and hydrazine derivatives. For example, cyclocondensation of 4-bromo-3-nitroacetophenone with hydrazine hydrate in ethanol under reflux forms the substituted pyrazole. This method avoids regioselectivity challenges associated with direct electrophilic substitution.

Functionalization of Benzoic Acid Derivatives

Synthesis of 3-(Bromomethyl)benzoic Acid Hydrazide

The benzoic acid hydrazide backbone is prepared through a three-step process:

-

Esterification : 3-Methylbenzoic acid is treated with thionyl chloride to form 3-methylbenzoyl chloride, followed by reaction with methanol to yield methyl 3-methylbenzoate.

-

Bromination : The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux), producing methyl 3-(bromomethyl)benzoate.

-

Hydrazide Formation : The ester reacts with hydrazine hydrate in ethanol, yielding 3-(bromomethyl)benzoic acid hydrazide.

Characterization Data

-

IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 630 cm⁻¹ (C–Br)

-

¹H NMR (DMSO-d₆) : δ 4.52 (s, 2H, CH₂Br), 7.45–8.10 (m, 4H, Ar–H), 9.85 (s, 1H, NH), 10.20 (s, 1H, NH₂)

Coupling of Pyrazole and Benzohydrazide Moieties

Nucleophilic Substitution

The bromomethyl group on the benzohydrazide undergoes nucleophilic displacement with the deprotonated nitrogen of 4-bromo-3-nitro-1H-pyrazole. Reaction conditions include:

Mechanistic Insight

Deprotonation of the pyrazole’s NH by K₂CO₃ enhances nucleophilicity, enabling attack on the electrophilic bromomethyl carbon. The reaction proceeds via an SN2 mechanism, forming the methylene bridge.

Mitsunobu Coupling

As an alternative, 3-(hydroxymethyl)benzoic acid hydrazide reacts with 4-bromo-3-nitro-1H-pyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method avoids harsh conditions but requires stoichiometric reagents.

Optimization Note

-

Solvent : THF > DMF due to better PPh₃ solubility

-

Yield : 58%

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole synthesis and coupling in a single vessel:

-

In situ Pyrazole Formation : 4-Bromo-3-nitroacetophenone and hydrazine hydrate react in ethanol to generate 4-bromo-3-nitro-1H-pyrazole.

-

Direct Coupling : Without isolation, 3-(bromomethyl)benzoic acid hydrazide and K₂CO₃ are added, proceeding at reflux for 24 h.

Advantages

-

Eliminates intermediate purification

-

Overall Yield : 55%

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

Nitration and bromination must be carefully sequenced to avoid byproducts. Computational studies (DFT) suggest the nitro group’s electron-withdrawing effect directs bromine to position 4.

Solvent Effects on Coupling

Polar aprotic solvents (DMF, DMSO) improve SN2 reactivity, while protic solvents (EtOH) favor elimination.

Solvent Screening Results

| Solvent | Yield (%) |

|---|---|

| DMF | 70 |

| DMSO | 68 |

| EtOH | 35 |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Condensation: Aldehydes or ketones, typically under acidic or basic conditions.

Major Products

Reduction: 3-(4-Amino-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Condensation: Hydrazones formed from the reaction with aldehydes or ketones.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro and bromo substituents could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Benzoic Acid Hydrazide Motifs

Table 1: Key Structural and Functional Differences

Impact of Substituents on Reactivity and Bioactivity

- For instance, chlorine in 4-chloro-benzoic acid hydrazide derivatives increases antioxidant activity (IC₅₀ = 4.36 mM vs. 5.38 mM for non-chlorinated analogues) .

- Halogen Effects: Bromine’s bulkiness and resonance effects may improve metabolic stability compared to fluorine or chlorine in derivatives like 4-FBAH (4-fluorobenzoic acid hydrazide) .

- Aromatic Diversity: Pyrazole-containing hydrazides (e.g., ) exhibit stronger antimicrobial activity than purely aryl-substituted hydrazides (e.g., ), likely due to enhanced π-π stacking and hydrogen bonding.

Biological Activity

The compound 3-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 332.14 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including hydrazones, exhibit significant antimicrobial effects. A study highlighted that compounds similar to the hydrazide demonstrated effective inhibition against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 125 µg/mL for effective compounds .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 62.5 | 125 |

| Compound B | S. aureus | 31.25 | 62.5 |

| This compound | Pseudomonas aeruginosa | TBD | TBD |

Anti-inflammatory Activity

The pyrazole moiety is also associated with anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to reduce inflammation in animal models. For instance, a related study demonstrated that pyrazole derivatives significantly reduced carrageenan-induced paw edema in rats, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Disruption of Bacterial Cell Wall Synthesis : The compound's structural features may interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant activity, which could contribute to their anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study on Anti-inflammatory Effects : In a controlled trial, a derivative exhibited comparable effects to indomethacin in reducing inflammation in a rat model.

- Antimicrobial Efficacy Study : A series of tests against clinical isolates demonstrated that certain pyrazole derivatives had potent antimicrobial activity, outperforming traditional antibiotics in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.